

Boc-2-fluoro-L-phenylalanine CAS number and molecular weight

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Compound of Interest

Compound Name: *Boc-2-fluoro-L-phenylalanine*

Cat. No.: *B558741*

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An In-Depth Technical Guide to Boc-2-fluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-fluoro-L-phenylalanine is a synthetically modified amino acid that serves as a critical building block in modern peptide synthesis and pharmaceutical research. The incorporation of a fluorine atom at the ortho position of the phenylalanine side chain, combined with the temporary protection of the alpha-amino group by a tert-butyloxycarbonyl (Boc) moiety, imparts unique chemical and biological properties. This strategic fluorination can significantly enhance the metabolic stability, binding affinity, and conformational rigidity of peptides, making it a valuable tool in the design of novel therapeutics and biochemical probes.^{[1][2]} This guide provides a comprehensive overview of the key technical aspects of **Boc-2-fluoro-L-phenylalanine**, including its physicochemical properties, detailed experimental protocols for its use in peptide synthesis, and its application in studying cellular signaling pathways.

Physicochemical and Quantitative Data

The unique properties of **Boc-2-fluoro-L-phenylalanine** are summarized below. These characteristics are essential for its handling, reaction setup, and the analysis of resulting peptides.

Property	Value	Reference(s)
CAS Number	114873-00-6	[1][3]
Molecular Formula	C ₁₄ H ₁₈ FNO ₄	[1][3]
Molecular Weight	283.30 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	92-98 °C	[1][3]
Purity	≥ 99.5% (Chiral HPLC)	[3]
Storage Conditions	2-8 °C	[1]
Predicted Density	1.192 g/cm ³	[1]
Predicted Boiling Point	427.3 ± 40.0 °C	[1]

Experimental Protocols

The primary application of **Boc-2-fluoro-L-phenylalanine** is in solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for this purpose. Below is a detailed, representative protocol for the incorporation of **Boc-2-fluoro-L-phenylalanine** into a peptide chain using manual Boc-SPPS.

Materials and Reagents

- **Boc-2-fluoro-L-phenylalanine**
- Merrifield resin or other suitable solid support
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

- Hydroxybenzotriazole (HOBt)
- Dimethylformamide (DMF)
- Isopropyl alcohol (IPA)
- Scavengers (e.g., dithiothreitol - DTE, if synthesizing peptides with Cys, Met, or Trp)
- Liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
- Ether

Protocol for a Single Coupling Cycle of Boc-2-fluoro-L-phenylalanine

This protocol assumes a peptide chain is already initiated on the solid support.

- Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.
- Boc Deprotection:
 - Drain the DCM.
 - Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).
 - Perform a short prewash by agitating for 5 minutes, then drain.
 - Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes to ensure complete removal of the Boc group.[\[4\]](#)
 - Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[\[4\]](#)
- Neutralization:
 - Wash the resin with DCM (2x).
 - Add a solution of 5% DIEA in DCM and agitate for 5-10 minutes.
 - Wash the resin thoroughly with DCM (3x) to remove excess base.

- Amino Acid Coupling:
 - In a separate vessel, dissolve **Boc-2-fluoro-L-phenylalanine** (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
 - Add this solution to the neutralized resin.
 - In another vessel, dissolve DCC (3 equivalents) in DCM.
 - Add the DCC solution to the reaction vessel.
 - Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitoring the Coupling Reaction:
 - Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a successful coupling.
 - If the test is positive, a second coupling may be necessary.
- Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Purification

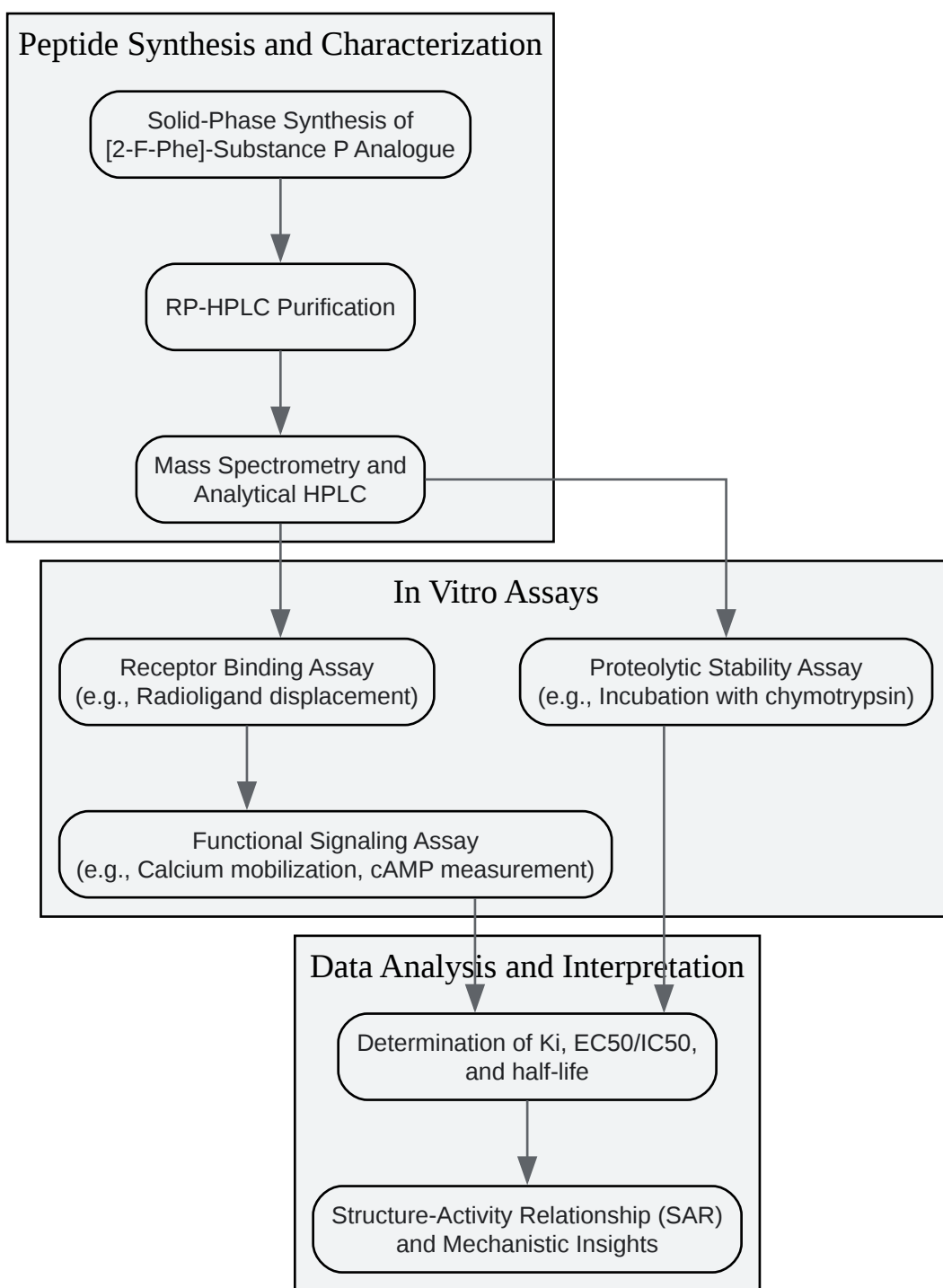
- Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like liquid HF or TFMSA. This step requires specialized equipment and safety precautions.
- Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Application in Signaling Pathway Research: The Substance P and Neurokinin-1 Receptor Pathway

The incorporation of fluorinated amino acids into bioactive peptides is a powerful strategy to probe receptor-ligand interactions and modulate signaling pathways. A relevant example is the study of the Substance P (SP) and its interaction with the Neurokinin-1 Receptor (NK-1R), a G protein-coupled receptor (GPCR) involved in pain transmission, inflammation, and mood regulation.^{[5][6][7]}

By synthesizing analogues of Substance P where one of the native phenylalanine residues is replaced with 2-fluoro-L-phenylalanine, researchers can investigate how the altered electronic and steric properties of the side chain affect receptor binding affinity and downstream signaling. The enhanced stability of peptides containing 2-fluorophenylalanine also makes them more robust tools for in vitro and in vivo studies.^[8]

Experimental Workflow for Studying SP/NK-1R Signaling with a 2-Fluoro-L-phenylalanine Analogue

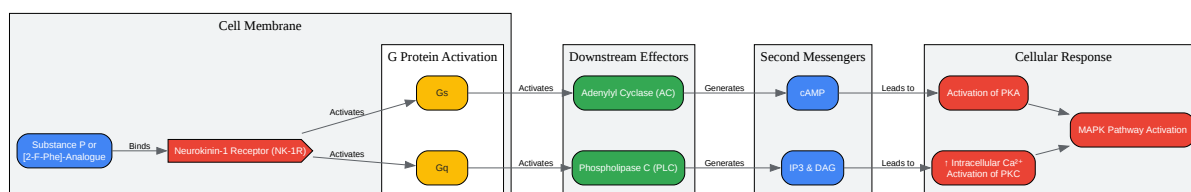


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Workflow for investigating the SP/NK-1R pathway.

Neurokinin-1 Receptor Signaling Pathway

The binding of Substance P or its analogues to the NK-1R initiates a cascade of intracellular events. The primary signaling is through Gq and Gs heterotrimeric G proteins, leading to the activation of various downstream effectors.[5]



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Substance P / Neurokinin-1 Receptor signaling cascade.

Conclusion

Boc-2-fluoro-L-phenylalanine is a powerful and versatile tool for chemical biologists and medicinal chemists. Its incorporation into peptides can confer enhanced stability and provides a subtle yet impactful modification to probe and modulate biological systems. The detailed protocols and the example of its application in studying the Substance P/NK-1R signaling pathway provided in this guide serve as a practical resource for researchers aiming to leverage the unique properties of this fluorinated amino acid in their drug discovery and development efforts.

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